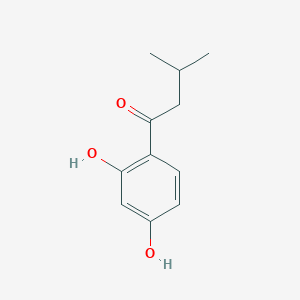

1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one

概要

説明

1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one, commonly known as sulbutiamine, is a synthetic derivative of thiamine (vitamin B1) that was first developed in Japan in the 1960s. It is a lipophilic compound that can easily cross the blood-brain barrier, and has been found to have potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

Sulbutiamine is believed to act on the cholinergic and dopaminergic systems in the brain, increasing the release of acetylcholine and dopamine. This leads to an improvement in cognitive function and mood.

生化学的および生理学的効果

Sulbutiamine has been found to increase glucose utilization in the brain, leading to an increase in ATP production and improved energy metabolism. It has also been found to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and serotonin.

実験室実験の利点と制限

Sulbutiamine has several advantages for lab experiments, including its lipophilic nature, which allows it to easily cross the blood-brain barrier and exert its effects on the brain. However, its synthetic nature and potential toxicity at high doses may limit its use in certain experiments.

将来の方向性

There are several potential future directions for research on sulbutiamine, including further studies on its effects on cognitive function and mood in healthy individuals, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, studies on the optimal dosing and administration of sulbutiamine are needed to fully understand its potential benefits and limitations.

科学的研究の応用

Sulbutiamine has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety. It has been found to enhance cognitive function, improve mood, and reduce fatigue.

特性

CAS番号 |

15116-14-0 |

|---|---|

製品名 |

1-(2,4-Dihydroxyphenyl)-3-methylbutan-1-one |

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC名 |

1-(2,4-dihydroxyphenyl)-3-methylbutan-1-one |

InChI |

InChI=1S/C11H14O3/c1-7(2)5-10(13)9-4-3-8(12)6-11(9)14/h3-4,6-7,12,14H,5H2,1-2H3 |

InChIキー |

AFLATBREDGLLKS-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C1=C(C=C(C=C1)O)O |

正規SMILES |

CC(C)CC(=O)C1=C(C=C(C=C1)O)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)

![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)

![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)